Quipazine
Overview
Description
Quipazine is a serotonergic drug belonging to the piperazine group. It was initially developed as an antidepressant but was never marketed for medical use . This compound is primarily used in scientific research due to its ability to act as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist .
Mechanism of Action
Target of Action
Quipazine is a serotonergic drug that primarily targets serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . Serotonin receptors play a crucial role in regulating mood, anxiety, and cognition among other functions.
Mode of Action
This compound acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. As an agonist, it activates the serotonin receptors, triggering a series of intracellular events.
Biochemical Pathways
The activation of serotonin receptors by this compound can lead to various downstream effects. For instance, the activation of 5-HT2A receptors has been associated with the head-twitch response and other psychedelic-consistent effects in animal studies . .
Result of Action
This compound’s interaction with serotonin receptors leads to a variety of molecular and cellular effects. In animal studies, it has been shown to produce a head-twitch response and other effects consistent with psychedelic drugs . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort .
Biochemical Analysis
Biochemical Properties
Quipazine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It binds to and activates the serotonin 2A receptor (5-HT2A), leading to a cascade of intracellular signaling events . This interaction is crucial for its psychoactive effects. Additionally, this compound has been shown to interact with other serotonin receptors, such as 5-HT3, although its primary action is through 5-HT2A .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It has been observed to induce oxidative stress in glutamate-induced cytotoxicity in HT-22 neuronal cells . This effect is mediated through increased levels of reactive oxygen species (ROS) and decreased antioxidant defenses. This compound also affects cell signaling pathways, including the activation of immediate early genes (IEGs) in the somatosensory cortex, which are associated with its psychedelic-like properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor, displacing [3H]ketanserin and activating downstream signaling pathways . This activation leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a key mediator in the Gq/11 signaling pathway . This compound’s interaction with the 5-HT2A receptor also results in changes in gene expression, particularly the upregulation of IEGs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to vary over time. This compound induces a lasting effect on the head-twitch response (HTR) in mice, with high maximal responses during the peak effect . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound’s acute effects are independent of serotonin depletion and 5-HT3 receptor activation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces significant cellular responses, while higher doses can exacerbate oxidative stress and neurodegeneration . In the mouse HTR model, this compound produces a dose-dependent increase in head-twitch responses, which are blocked by the 5-HT2A receptor antagonist M100907 . High doses of this compound have been associated with increased caspase-3 activity, indicating enhanced apoptotic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with serotonin receptors. It affects the metabolic flux of serotonin and related metabolites, influencing neurotransmitter levels and signaling pathways . The enzymatic degradation of this compound and its metabolites is a critical aspect of its metabolic profile, impacting its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The distribution of this compound within the central nervous system is particularly important for its psychoactive effects, as it needs to reach and activate serotonin receptors in specific brain regions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized to the plasma membrane, where it interacts with serotonin receptors . This compound can also be found in intracellular compartments, where it may exert additional effects on cellular function. The precise localization of this compound within cells is crucial for understanding its mechanism of action and therapeutic potential.
Preparation Methods
Quipazine is synthesized by reacting 2-chloroquinoline with piperazine The reaction typically involves heating the reactants in a suitable solvent under reflux conditions
Chemical Reactions Analysis
Quipazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline and piperazine derivatives.
Scientific Research Applications
Quipazine has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonergic drugs.
Biology: Employed in research to understand serotonin receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, although not developed for clinical use.
Industry: Utilized in the development of new serotonergic agents and as a tool in pharmacological studies
Comparison with Similar Compounds
Quipazine is compared with other serotonergic compounds such as:
- 2C-B-PP
- 6-Nitrothis compound
- Naphthylpiperazine
- ORG-37684
This compound is unique due to its specific binding affinity for the 5-HT2A and 5-HT3 receptors and its ability to produce a head-twitch response in animal studies . This distinguishes it from other similar compounds that may have different receptor affinities and physiological effects.
Properties
IUPAC Name |
2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5786-68-5 (maleate (1:1)) | |
Record name | Quipazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046952 | |
Record name | Quipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-24-7 | |
Record name | Quipazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quipazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIPAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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